3-Ethoxy-2,6-dinitropyridine

Description

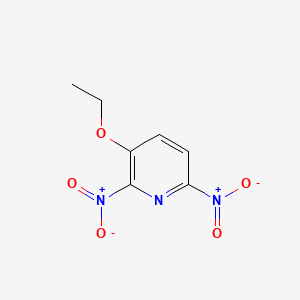

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-2,6-dinitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5/c1-2-15-5-3-4-6(9(11)12)8-7(5)10(13)14/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUOGXVYROGXAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309249 | |

| Record name | 3-Ethoxy-2,6-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887571-13-3 | |

| Record name | 3-Ethoxy-2,6-dinitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887571-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2,6-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Kinetics of 3 Ethoxy 2,6 Dinitropyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for electron-deficient aromatic systems. pearson.com The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.org The presence of strong electron-withdrawing groups, such as the nitro groups in 3-ethoxy-2,6-dinitropyridine, is essential for the stabilization of this intermediate and thus for the feasibility of the SNAr reaction.

Formation and Characterization of Meisenheimer σ-Adducts

The initial step in the SNAr reaction of this compound with a nucleophile is the formation of a Meisenheimer σ-adduct. This intermediate, also referred to as a Jackson-Meisenheimer complex, is a cyclohexadienyl anion derivative resulting from the covalent bonding of the nucleophile to a carbon atom of the aromatic ring. wikipedia.orgiupac.org The negative charge of this adduct is delocalized across the ring and, significantly, onto the oxygen atoms of the nitro groups, which provides substantial stabilization.

While stable and isolable Meisenheimer complexes have been reported for various nitro-substituted aromatic compounds, particularly with strong nucleophiles like alkoxides, specific studies detailing the isolation and crystallographic or spectroscopic characterization of Meisenheimer adducts derived from this compound are not extensively documented in the reviewed literature. However, the general principles of their formation are well-established for analogous nitroaromatic systems. mdpi.com For instance, the reaction of 2,4,6-trinitroanisole with sodium methoxide (B1231860) famously yields a stable and isolable red-colored Meisenheimer salt. mdpi.com It is reasonable to infer that this compound would form similar transient or stable adducts depending on the nature of the attacking nucleophile and the reaction conditions.

Kinetic and Thermodynamic Studies of SNAr Reactions with Various Nucleophiles

The kinetics of SNAr reactions are typically second-order, with the rate depending on the concentrations of both the aromatic substrate and the nucleophile. libretexts.org Kinetic studies on related compounds, such as 4-X-substituted-2,6-dinitrochlorobenzenes reacting with pyridines, have demonstrated that the reaction rates are influenced by the electronic properties of the substituents on both the substrate and the nucleophile. scispace.com

Influence of Steric and Electronic Factors on SNAr Reactivity

The reactivity of this compound in SNAr reactions is governed by both steric and electronic factors.

Steric Factors: Steric hindrance can play a significant role in SNAr reactions. Increased steric bulk on either the nucleophile or the aromatic substrate can impede the formation of the intermediate and slow down the reaction rate. rsc.orgrsc.org In the case of this compound, the ethoxy group and the nitro group at position 2 are adjacent, which could create some steric hindrance for an incoming nucleophile attacking the carbon atoms in their vicinity. The impact of this steric hindrance would depend on the size of the nucleophile.

Transformations of Nitro Groups in this compound

The nitro groups of this compound are not only crucial for activating the ring towards nucleophilic attack but are also functional groups that can undergo various chemical transformations.

Catalytic and Chemical Reduction Strategies

The reduction of nitro groups is a common and synthetically useful transformation. A variety of reducing agents and catalytic systems can be employed to reduce nitroarenes to different oxidation states, most commonly to amino groups. For pyridine (B92270) derivatives, reduction of the nitro group can be achieved, although the pyridine ring itself can also be susceptible to reduction under certain conditions. clockss.org

Common methods for the reduction of nitropyridines include catalytic hydrogenation using catalysts such as platinum oxide or Raney nickel. clockss.org Chemical reducing agents like samarium diiodide in the presence of water have also been shown to be effective for the reduction of the pyridine ring itself, which suggests that careful selection of reagents is necessary to achieve selective reduction of the nitro groups. clockss.org The partial reduction of electron-deficient pyridines to dihydropyridines using dissolving metals has also been described. rsc.org

Reactions Involving Nitrogen-Centered Nucleophiles

Reactions of dinitropyridines with nitrogen-centered nucleophiles, such as primary and secondary amines, are classic examples of SNAr reactions. brainkart.com These reactions typically lead to the displacement of a suitable leaving group. In this compound, while the ethoxy group could potentially act as a leaving group, nucleophilic attack could also occur at other positions depending on the reaction conditions and the nature of the nucleophile. The outcome of reactions between 3-R-5-nitropyridines and various nucleophiles has been shown to be dependent on the nature of the nucleophile, with some leading to substitution of the nitro group and others resulting in addition to the pyridine ring. fao.org

Chemical Modifications of the Ethoxy Moiety

The ethoxy group at the 3-position of the 2,6-dinitropyridine (B1320792) ring is subject to nucleophilic substitution reactions. The pyridine ring, being electron-deficient due to the presence of two nitro groups, facilitates the attack of nucleophiles. While specific studies on this compound are limited, the reactivity of the closely related isomer, 2-ethoxy-3,5-dinitropyridine (B100253), provides a strong model for the anticipated chemical behavior.

Research on 2-ethoxy-3,5-dinitropyridine has shown that it readily reacts with aliphatic amines in dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). These reactions proceed via a two-step mechanism involving the initial formation of an anionic σ-adduct, followed by the displacement of the ethoxy group.

The initial attack of the amine nucleophile occurs at the electron-deficient 6-position of the pyridine ring, leading to the rapid and reversible formation of a thermodynamically favored σ-adduct. Kinetic studies on the 2-ethoxy-3,5-dinitropyridine isomer indicate that the subsequent, slower reaction involves the displacement of the 2-ethoxy group to yield the corresponding 2-amino-3,5-dinitropyridine derivative. The mechanism for the displacement of the ethoxy group can be influenced by the reaction conditions and the nature of the amine. For instance, in some cases, the process is subject to base catalysis, which may involve a rate-limiting proton transfer from the zwitterionic intermediate. In other instances, an acid-catalyzed departure of the ethoxide ion (an SB-GA mechanism) is observed.

Based on these findings with the 2-ethoxy-3,5-dinitropyridine isomer, a similar reaction pathway can be postulated for this compound. Nucleophilic attack would be expected at the electron-deficient positions of the pyridine ring, leading to the substitution of the ethoxy group. The precise kinetics and regioselectivity of such reactions would, however, be specific to the this compound structure.

Table 1: Postulated Reaction of this compound with a Generic Primary Amine (R-NH₂)

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the amine on an electron-deficient carbon of the pyridine ring. | Formation of a zwitterionic intermediate. |

| 2 | Formation of an anionic σ-adduct. | A more stable, colored intermediate. |

| 3 | Elimination of the ethoxide leaving group. | The final substituted product. |

Detailed kinetic and mechanistic studies on this compound itself would be necessary to fully elucidate the specifics of its ethoxy moiety modifications.

Exploration of Cycloaddition Reactions Involving Dinitropyridine Systems

Dinitropyridine systems, due to their electron-deficient nature, can participate in cycloaddition reactions, acting as the electron-poor component. These reactions are powerful tools for the synthesis of complex heterocyclic structures. The types of cycloaddition reactions that dinitropyridines can undergo are primarily Diels-Alder reactions and 1,3-dipolar cycloadditions.

In the context of Diels-Alder reactions, which are [4+2] cycloadditions, electron-poor olefins act as dienophiles. wikipedia.orgorganic-chemistry.org The dinitropyridine ring system, with its reduced electron density, can potentially serve as a dienophile when reacted with electron-rich dienes. Theoretical studies on simpler nitropyridines have suggested their feasibility as dienophiles in polar Diels-Alder reactions, leading to the formation of quinoline (B57606) derivatives. scilit.comsciforum.net This suggests that this compound could undergo similar transformations, providing a route to highly functionalized, fused heterocyclic systems.

More prominently, dinitropyridines have been shown to participate in 1,3-dipolar cycloaddition reactions. nih.govwikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. chesci.com The electron-deficient double bonds within the dinitropyridine ring make it a suitable dipolarophile for reaction with various 1,3-dipoles, such as azomethine ylides. Research on 3,5-dinitropyridines has demonstrated that they can undergo dearomatization through such 1,3-dipolar cycloadditions, leading to the formation of novel and complex fused heterocyclic systems like decahydrodipyrrolo[3,4-b:3',4'-d]pyridine derivatives.

This reactivity highlights the potential of the dinitropyridine core in constructing unique three-dimensional molecular architectures. For this compound, it is conceivable that it would react with suitable 1,3-dipoles across one of its endocyclic double bonds, leading to the formation of new, fused heterocyclic structures. The regioselectivity and stereoselectivity of such reactions would be governed by the electronic and steric influences of the ethoxy and nitro substituents.

Table 2: Potential Cycloaddition Reactions of Dinitropyridine Systems

| Reaction Type | Role of Dinitropyridine | Reactant Partner | Product Type |

| Diels-Alder ([4+2] Cycloaddition) | Dienophile | Electron-rich diene | Fused six-membered ring systems (e.g., quinoline derivatives) |

| 1,3-Dipolar Cycloaddition | Dipolarophile | 1,3-dipole (e.g., azomethine ylide) | Fused five-membered heterocyclic rings |

Further experimental investigation is required to explore the full scope and synthetic utility of cycloaddition reactions involving this compound.

Computational and Theoretical Investigations of 3 Ethoxy 2,6 Dinitropyridine Reactivity

Quantum Mechanical Analysis of Reaction Mechanisms and Pathways

Quantum mechanical calculations are a powerful tool for elucidating the intricate details of chemical reactions at the atomic level. For a compound like 3-Ethoxy-2,6-dinitropyridine, these methods could provide significant insights into its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, which are common for electron-deficient aromatic rings.

Density Functional Theory (DFT) for Transition State and Intermediate Characterization

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. In the context of this compound, DFT calculations would be instrumental in mapping out the potential energy surface of its reactions. This would involve the characterization of key stationary points, including reactants, products, intermediates (such as the Meisenheimer complex in an SNAr reaction), and, crucially, the transition states that connect them. The geometry and electronic properties of these structures provide a detailed picture of the reaction mechanism. For instance, DFT could be used to analyze how the electron-withdrawing nitro groups and the electron-donating ethoxy group influence the stability of intermediates and transition states. However, specific DFT studies characterizing the transition states and intermediates involved in reactions of this compound have not been identified in the available literature.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into its behavior in a solution, which is often the environment for chemical reactions. These simulations can model the interactions between the solute (this compound) and solvent molecules, revealing information about solvation shells, diffusion coefficients, and the conformational dynamics of the ethoxy group. This understanding of the solution-phase behavior is crucial as solvent effects can significantly influence reaction rates and mechanisms. Despite the utility of this method, there is no specific research available that details molecular dynamics simulations of this compound.

Structure-Reactivity Relationship Studies via Computational Descriptors

Structure-reactivity relationship studies aim to correlate the molecular structure of a compound with its chemical reactivity. This is often achieved through the calculation of various computational descriptors. For this compound, these descriptors could include electronic properties such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps, as well as steric descriptors. By analyzing these descriptors, it would be possible to predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack and to understand how structural modifications would impact its reactivity. A systematic study correlating these computational descriptors with experimental reactivity data for a series of related compounds would be highly informative. However, dedicated structure-reactivity relationship studies based on computational descriptors for this compound are not found in the current body of scientific literature.

In Silico Modeling of Ligand-Receptor Interactions (e.g., for mechanistic understanding of biochemical pathways)

In silico modeling, particularly molecular docking and molecular dynamics simulations, is a powerful approach to investigate the interaction of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein or enzyme. This is especially relevant in the field of drug discovery and for understanding the mechanisms of bioactive compounds. For this compound, if it were to be investigated for potential biological activity, in silico modeling could predict its binding affinity and mode of interaction with a specific biological target. This would provide a hypothesis for its mechanism of action at a molecular level. While studies on similar molecules have explored their potential as inhibitors for targets like those in SARS-CoV-2, no in silico modeling studies specifically focused on the ligand-receptor interactions of this compound have been published.

Due to the lack of specific research data for this compound, no data tables can be generated.

Advanced Applications in Organic Synthesis and Molecular Design

3-Ethoxy-2,6-dinitropyridine as a Versatile Synthon for Complex Heterocyclic Systems

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is an exemplary versatile synthon due to its inherent electronic properties and multiple reactive sites. The pyridine (B92270) ring is severely electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing aromatic systems. nih.govlibretexts.org

The strategic placement of substituents in this compound offers several pathways for elaboration into more complex structures:

Activation by Nitro Groups: The nitro groups at the C2 and C6 positions provide strong resonance stabilization for the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack. libretexts.org This activation is crucial for the reaction to proceed, as nucleophilic attack on an unactivated aromatic ring is energetically unfavorable. youtube.comyoutube.com

Multiple Leaving Groups: The molecule possesses potential leaving groups at three positions. While the ethoxy group at C3 is one possibility, the nitro groups themselves can also be displaced by certain powerful nucleophiles. This multiplicity of reactive sites allows for sequential and regioselective substitutions, enabling the construction of polysubstituted pyridine derivatives which are key components of many complex heterocyclic systems. nih.govmdpi.com

By carefully selecting nucleophiles and reaction conditions, chemists can leverage this compound to build fused ring systems or introduce diverse functional groups, paving the way for novel molecular frameworks.

Development of Novel Reagents and Catalysts Based on Dinitropyridine Architectures

The unique electronic nature of the dinitropyridine core makes it an intriguing platform for designing new reagents and catalysts. While direct applications of this compound as a catalyst are not established, its derivatives hold significant potential. Through nucleophilic substitution reactions, the ethoxy or nitro groups can be replaced with moieties capable of coordinating to metal centers, such as amines, phosphines, or thiols.

For example, the synthesis of a ruthenium complex based on a 3,5-dinitropyridine (B58125) moiety has been reported, demonstrating that these electron-deficient scaffolds can indeed form stable metal complexes. nih.gov The resulting metal complexes would possess unique electronic properties imparted by the strongly withdrawing dinitropyridine ligand. This could be harnessed to:

Tune Catalytic Activity: The electron-poor nature of the ligand could enhance the Lewis acidity of the metal center, potentially leading to novel reactivity in catalytic transformations.

Create Redox-Active Catalysts: The nitro groups are redox-active, suggesting that catalysts derived from this scaffold could participate in or mediate electron-transfer processes.

Develop Chiral Catalysts: By introducing chiral amines or phosphines as substituents, it is possible to design asymmetric catalysts for enantioselective synthesis. Chiral pyridine-N-oxides, for instance, have been successfully employed as nucleophilic organocatalysts. x-mol.net

The dinitropyridine framework thus serves as a tunable electronic and structural module for the rational design of next-generation reagents and catalysts.

Synthetic Methodologies for Accessing Functionalized Pyridine Derivatives

The primary synthetic methodology for transforming this compound is nucleophilic aromatic substitution (SNAr). This reaction typically occurs in two steps: addition of a nucleophile to form a resonance-stabilized carbanion intermediate, followed by elimination of a leaving group. libretexts.org The presence of two nitro groups ortho and para to the potential leaving groups is critical for stabilizing the intermediate. libretexts.org

Various nucleophiles can be employed to generate a diverse library of functionalized pyridines:

Nitrogen Nucleophiles: Primary and secondary amines readily displace leaving groups on activated pyridine rings to form aminopyridine derivatives. nih.gov

Oxygen Nucleophiles: Alkoxides and hydroxides can be used to introduce new ether or hydroxyl functionalities.

Sulfur Nucleophiles: Thiols are effective nucleophiles for creating thioether linkages.

The regioselectivity of these reactions is a key consideration. In many dinitropyridine systems, a halogen or other good leaving group at the C2 or C4 position is readily substituted. nih.gov However, under certain conditions, the nitro group itself can be displaced. The specific outcome depends on the nucleophile, the solvent, and the precise arrangement of substituents on the pyridine ring.

Table 1: Examples of Nucleophilic Substitution Reactions on Activated Pyridine Scaffolds

| Precursor Scaffold | Nucleophile | Product Type | Reference |

| 2-Chloro-3,5-dinitropyridine | Amines | 2-Amino-3,5-dinitropyridine | nih.gov |

| 2-Fluoro-3,5-dinitropyridine | Amines | 2-Amino-3,5-dinitropyridine | nih.gov |

| 4-Hydroxy-3,5-dinitropyridine | SOCl₂ then Ethylamine | 4-Ethylamino-3,5-dinitropyridine | researchgate.net |

| 2,4,6-Trinitrochlorobenzene | Hydroxide (OH⁻) | 2,4,6-Trinitrophenol | libretexts.org |

This table presents analogous reactions on similar activated scaffolds to illustrate the scope of the methodology.

Contribution to the Synthesis of Biologically Relevant Frameworks (focus on chemical pathways, not biological activity itself)

Dinitropyridine derivatives are valuable precursors in the synthesis of molecules with potential biological relevance. researchgate.net The chemical pathways often involve the strategic reduction of the nitro groups and subsequent cyclization reactions to build complex heterocyclic systems, such as imidazo[4,5-b]pyridines. nih.govresearchgate.net

A common synthetic sequence involves:

Nucleophilic Substitution: An initial SNAr reaction is performed on a dinitropyridine precursor (e.g., 2-chloro-3,5-dinitropyridine) with a suitable amine to install a side chain. nih.gov

Selective Reduction: One or both nitro groups are reduced to amino groups. A variety of reagents can be used to achieve this, with reagents like ammonium (B1175870) sulfide (B99878) sometimes allowing for the selective reduction of one nitro group over the other. nih.gov Tin(II) chloride is often used for the reduction of both groups. researchgate.net

Cyclization: The resulting diamino intermediate is then cyclized with a suitable one-carbon source (such as formic acid or triethyl orthoformate) to construct a new fused heterocyclic ring, yielding frameworks like imidazo[4,5-b]pyridines or 3H-Imidazo[4,5-c]pyridines. researchgate.net

This stepwise approach, starting from a simple dinitropyridine, allows for the systematic construction of complex scaffolds that are of interest in medicinal chemistry. nih.govresearchgate.net

Table 2: General Synthetic Pathway to Fused Pyridine Heterocycles

| Starting Material | Key Transformation(s) | Resulting Framework | Reference |

| 2-Chloro-3,5-dinitropyridine | 1. SNAr with an amine2. Reduction of nitro groups3. Cyclization | Imidazo[4,5-b]pyridine | nih.gov |

| 4-Hydroxy-3,5-dinitropyridine | 1. Chlorination & SNAr2. Reduction of nitro groups3. Cyclization | 3H-Imidazo[4,5-c]pyridine | researchgate.net |

Exploration in Materials Science for Functional Molecule Design

The electronic properties that make this compound a reactive synthon also make its derivatives attractive candidates for applications in materials science. The strong electron-withdrawing nature of the dinitropyridine core can be exploited to create molecules with specific photophysical or electronic functions.

Key areas of exploration include:

Organic Optical Materials: By using SNAr reactions to introduce electron-donating groups onto the dinitropyridine scaffold, it is possible to create "push-pull" systems. These molecules, which contain electronically distinct donor and acceptor regions, often exhibit significant nonlinear optical (NLO) properties.

Fluorescent Dyes and Sensors: Functionalization can lead to novel fluorescent molecules. The emission and absorption properties of these dyes can be tuned by altering the substituents attached to the pyridine core.

High-Energy Materials: While safety considerations are paramount, polynitrated aromatic and heterocyclic compounds are the basis for many energetic materials. The dinitropyridine scaffold is a known component in the synthesis of such materials. researchgate.netresearchgate.net Theoretical studies on related polynitro-bridged pyridine derivatives are used to predict properties like density and detonation velocity to guide the design of new high-energy density materials. researchgate.net

The versatility of the dinitropyridine core allows chemists to design and synthesize novel functional molecules by pairing its inherent electron-accepting properties with the diverse functionalities that can be introduced via synthetic transformations.

Table 3: Potential Materials Science Applications via Functionalization of Dinitropyridine Core

| Functionalization Strategy | Target Property | Potential Application |

| Introduction of electron-donating groups (e.g., amines, alkoxides) | Creation of a "push-pull" electronic system | Nonlinear Optical (NLO) Materials |

| Attachment of fluorogenic moieties | Tunable absorption and emission spectra | Fluorescent Probes and Dyes |

| Incorporation of additional nitro or nitramine groups | High nitrogen and oxygen content | Energetic Materials |

| Creation of ligands for metal ions | Redox-active coordination complexes | Molecular Electronics / Sensors |

Analytical and Spectroscopic Methodologies for Research Characterization

High-Resolution Spectroscopic Techniques for Structural Proof

High-resolution spectroscopic methods are indispensable for determining the molecular structure of 3-Ethoxy-2,6-dinitropyridine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide unique and complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: For this compound, the proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the ethoxy group. The two aromatic protons at positions 4 and 5 would appear as doublets due to coupling with each other. Their chemical shifts would be significantly downfield, influenced by the strong electron-withdrawing effect of the two nitro groups. The ethoxy group would present as a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected. The carbons directly attached to the electron-withdrawing nitro groups (C2 and C6) and the oxygen of the ethoxy group (C3) would be heavily deshielded and appear at lower field. The remaining two aromatic carbons (C4 and C5) and the two aliphatic carbons of the ethoxy group would resonate at higher fields.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | H-4, H-5 | 8.0 - 9.0 | Doublet (d) |

| -OCH₂CH₃ | 4.2 - 4.6 | Quartet (q) | |

| -OCH₂CH₃ | 1.4 - 1.6 | Triplet (t) | |

| ¹³C NMR | C-2, C-6 (C-NO₂) | 150 - 165 | Singlet |

| C-3 (C-O) | 145 - 160 | Singlet | |

| C-4, C-5 | 110 - 125 | Singlet | |

| -OCH₂CH₃ | 65 - 75 | Singlet | |

| -OCH₂CH₃ | 13 - 16 | Singlet |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with extremely high accuracy, which allows for the unambiguous determination of the elemental formula. The calculated molecular weight for this compound (C₇H₇N₃O₅) is 213.0386 g/mol . The fragmentation pattern observed in the mass spectrum provides further structural confirmation, revealing characteristic losses of molecular fragments such as nitro groups (-NO₂) or parts of the ethoxy substituent.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Predicted Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₇H₇N₃O₅ | 213.0386 |

| [M-NO₂]⁺ | C₇H₇N₂O₃ | 167.0457 |

| [M-C₂H₅O]⁺ | C₅H₂N₃O₄ | 168.0045 |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would be dominated by very strong absorption bands characteristic of the nitro groups. Other key absorptions would confirm the presence of the aromatic ring and the ethoxy group. The vibrations of the C-C-O entity in ethoxyls typically result in two bands for symmetric and asymmetric vibration. mdpi.com

Table 3: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-O Asymmetric Stretch | Nitro (Ar-NO₂) | 1530 - 1560 | Strong |

| N-O Symmetric Stretch | Nitro (Ar-NO₂) | 1340 - 1370 | Strong |

| C-H Stretch (Aromatic) | Pyridine Ring | 3050 - 3150 | Medium |

| C-H Stretch (Aliphatic) | Ethoxy (-CH₂CH₃) | 2850 - 2980 | Medium |

| C-O Stretch | Aryl Ether | 1230 - 1270 | Strong |

| C-O Stretch | Alkyl Ether | 1020 - 1050 | Strong |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can obtain exact bond lengths, bond angles, and torsional angles.

This analysis would confirm the planarity of the pyridine ring and reveal the spatial orientation of the ethoxy and dinitro substituents. In structurally similar compounds like 3-Chloro-5-methoxy-2,6-dinitropyridine, crystallographic studies have shown that the nitro groups are significantly twisted out of the plane of the pyridine ring, with dihedral angles of 33.12° and 63.66°. nih.gov A similar conformational behavior would be expected for this compound due to steric repulsion between the bulky nitro groups and the adjacent ethoxy substituent. The analysis provides an unambiguous proof of the molecular structure in the solid state.

Table 4: Representative Crystal Data for an Analogous Compound, 3-Chloro-5-methoxy-2,6-dinitropyridine nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄ClN₃O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.6490 (13) |

| b (Å) | 10.842 (2) |

| c (Å) | 12.715 (3) |

| β (°) | 95.55 (3) |

| Volume (ų) | 912.3 (3) |

Advanced Chromatographic Methods for Purity Assessment

Advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for monitoring its formation during a chemical reaction. cdc.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating, identifying, and quantifying components in a mixture. For a polar aromatic compound like this compound, a reversed-phase HPLC method would be most suitable. researchgate.net The analysis would show a major peak corresponding to the product, and its purity can be calculated from the peak area relative to the total area of all peaks in the chromatogram. The strong UV absorbance of the dinitropyridine chromophore makes UV-Vis detection highly sensitive for this analysis.

Gas Chromatography (GC): GC is another powerful separation technique, suitable for compounds that are volatile and thermally stable. osha.govmdpi.com The purity of related compounds like 3-Ethoxy-2-nitropyridine is often assessed by GC, indicating this method's applicability. tcichemicals.comtcichemicals.com A sample is vaporized and separated on a column, with components detected as they elute. GC can effectively separate the final product from starting materials, solvents, and byproducts, providing a reliable measure of its purity.

By tracking the decrease in starting materials and the increase in the product peak over time, both HPLC and GC serve as critical tools for reaction monitoring and optimization.

Table 5: Typical Chromatographic Conditions for Analysis of this compound

| Parameter | HPLC Method | GC Method |

|---|---|---|

| Stationary Phase (Column) | C18 silica (B1680970) gel (e.g., 4.6 x 250 mm, 5 µm) | 5% Phenyl Polysiloxane (e.g., HP-5ms, 30 m x 0.25 mm) |

| Mobile Phase / Carrier Gas | Isocratic or gradient mixture of Acetonitrile and Water | Helium or Nitrogen |

| Detection | UV-Vis Detector (e.g., at 254 nm) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Typical Application | Purity determination of final product, reaction monitoring | Purity assessment, analysis of volatile impurities |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-Ethoxy-2,6-dinitropyridine, and how are reaction conditions optimized?

Answer:

The synthesis of this compound typically involves sequential substitution and nitration reactions. For example, a structurally analogous compound, 3-Methoxyl-5-chloro-2,6-dinitropyridine, was synthesized via nitration of 3,5-dichloropyridine followed by methoxy substitution . Key parameters for optimization include:

- Temperature control : Nitration reactions often require precise temperature ranges (e.g., 0–5°C) to avoid over-nitration or decomposition.

- Solvent selection : Polar aprotic solvents (e.g., sulfuric acid) enhance electrophilic substitution efficiency.

- Stoichiometry : Excess nitric acid or nitrating agents may improve nitration yields but must be balanced against side reactions.

- Purification : Recrystallization from ethanol or acetone is commonly used to isolate pure crystalline products .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Answer:

A multi-technique approach is essential:

- Single-crystal X-ray diffraction : Determines unit cell parameters (e.g., monoclinic system, space group P2₁/n, with a = 6.6490 Å, b = 10.842 Å, c = 12.715 Å, β = 95.55°) and confirms molecular geometry .

- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., ethoxy group signals at δ ~1.3–1.5 ppm for CH₃ and δ ~4.0–4.5 ppm for OCH₂).

- IR spectroscopy : Detects nitro (ν ~1520–1350 cm⁻¹) and ether (ν ~1250–1050 cm⁻¹) functional groups.

- Mass spectrometry (MS) : Validates molecular ion peaks (e.g., m/z = 233.57 for C₆H₄ClN₃O₅ analogs) and fragmentation patterns .

Advanced: How can retrosynthetic analysis and computational tools improve the design of novel synthetic pathways for this compound?

Answer:

Retrosynthetic strategies leverage databases like Reaxys and AI-driven models (e.g., Template_relevance Pistachio) to deconstruct the target molecule into feasible precursors. For example:

- Disconnection of the ethoxy group : Identify pyridine precursors with leaving groups (e.g., Cl or Br) at the 3-position for nucleophilic substitution.

- Nitration sequence : Predict regioselectivity using computational models (e.g., DFT calculations) to assess electron-deficient positions favoring nitration.

- Reaction feasibility scoring : AI tools evaluate synthetic accessibility based on reaction enthalpy, steric hindrance, and catalyst compatibility .

Advanced: How should researchers address contradictions in spectral data during structural elucidation?

Answer:

Contradictions often arise from impurities, tautomerism, or crystallographic disorder. Mitigation strategies include:

- Cross-validation : Compare X-ray data with solution-state NMR to distinguish static vs. dynamic structural features.

- High-resolution MS : Confirm molecular formula accuracy (e.g., exact mass matching within 3 ppm error).

- Thermogravimetric analysis (TGA) : Rule out solvent inclusion in crystallographic data by assessing thermal stability .

- Dynamic NMR experiments : Resolve overlapping signals caused by conformational exchange at variable temperatures.

Advanced: What methodologies optimize the stability of this compound under varying experimental conditions?

Answer:

Stability studies should focus on:

- pH sensitivity : Test degradation kinetics in acidic/basic media (e.g., HPLC monitoring at λ = 254 nm).

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures.

- Light exposure : UV-Vis spectroscopy tracks photolytic degradation (e.g., nitro group reduction under UV light).

- Storage conditions : Anhydrous environments and inert gas (N₂/Ar) atmospheres prevent hydrolysis and oxidation .

Advanced: How can computational chemistry predict reactivity and regioselectivity in derivatives of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites (e.g., nitro groups as electron-withdrawing moieties directing further substitutions).

- Molecular docking : Predicts binding affinity in pharmacological applications (e.g., interactions with enzyme active sites).

- Reaction pathway simulations : Transition state analysis (e.g., using Gaussian or ORCA software) models activation barriers for nitration or substitution reactions .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to prevent inhalation of nitro compound vapors.

- Spill management : Neutralize with damp sand or vermiculite; avoid water to prevent uncontrolled reactions.

- Waste disposal : Segregate as hazardous nitrated waste for incineration .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Steric hindrance : The ethoxy group at the 3-position reduces accessibility for metal catalysts (e.g., Pd(0)) in Suzuki-Miyaura couplings.

- Electronic effects : Electron-withdrawing nitro groups deactivate the pyridine ring, requiring stronger bases (e.g., Cs₂CO₃) or elevated temperatures for nucleophilic aromatic substitution.

- Solvent optimization : High-polarity solvents (e.g., DMF) improve catalyst solubility but may compete with reactants for coordination sites .

Basic: What analytical workflows are used to quantify impurities in this compound batches?

Answer:

- HPLC-DAD/UV : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities (e.g., unreacted starting materials or byproducts).

- LC-MS/MS : Identifies unknown impurities via fragmentation fingerprints.

- Elemental analysis : Validates purity by comparing experimental vs. theoretical C/H/N/O percentages (e.g., ±0.3% error margin) .

Advanced: What strategies mitigate crystallization challenges during large-scale synthesis of this compound?

Answer:

- Seeding : Introduce microcrystals to induce controlled nucleation.

- Solvent screening : Test binary mixtures (e.g., ethanol/water) to optimize solubility-temperature profiles.

- Crystallization kinetics : Adjust cooling rates (e.g., 0.1°C/min) to favor monocrystalline growth over amorphous solids.

- Polymorph control : Use additives (e.g., surfactants) to stabilize desired crystal forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.